molecular formula C20H26N2O5S B4723159 N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B4723159
M. Wt: 406.5 g/mol
InChI Key: WJCSAVIFTAWFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in the field of biomedical research. ESI-09 is a potent inhibitor of the RAC1-GEF Trio, which is a protein that plays a crucial role in the regulation of cell migration, adhesion, and invasion. ESI-09 has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is a potent inhibitor of the RAC1-GEF Trio signaling pathway. RAC1 is a small GTPase that plays a crucial role in the regulation of cell migration, adhesion, and invasion. The activation of RAC1 requires the exchange of GDP for GTP, which is catalyzed by RAC1-GEF Trio. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide inhibits the activity of RAC1-GEF Trio, which in turn inhibits the activation of RAC1. This leads to the inhibition of cell migration, adhesion, and invasion.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells by blocking the RAC1-GEF Trio signaling pathway. Inflammation is another area where N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. In cardiovascular research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied in various areas of biomedical research, which makes it a useful tool for researchers. However, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide also has some limitations. It is a potent inhibitor of the RAC1-GEF Trio signaling pathway, which may lead to off-target effects. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide may also have limited efficacy in certain cell types or disease models.

Future Directions

There are several future directions for the study of N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of the RAC1-GEF Trio signaling pathway. Another area of interest is the study of the role of RAC1-GEF Trio in other disease models, such as neurodegenerative diseases. Additionally, the development of novel drug delivery systems for N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide may increase its efficacy and reduce off-target effects. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide may provide valuable information for the development of clinical applications.

Scientific Research Applications

N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied in various areas of biomedical research, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells by blocking the RAC1-GEF Trio signaling pathway. Inflammation is another area where N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. In cardiovascular research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells.

properties

IUPAC Name

N-(3-ethoxypropyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-4-27-15-5-14-21-20(23)16-6-8-17(9-7-16)22(2)28(24,25)19-12-10-18(26-3)11-13-19/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCSAVIFTAWFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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